(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone
Description
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-16-11-5-3-2-4-10(11)12(15)14-7-6-9(13)8-14/h2-5,9H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZDAZSVJFYENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation of the 3-aminopyrrolidine ring system.
- Acylation of the pyrrolidine nitrogen with 2-(methylthio)benzoyl chloride or equivalent phenyl derivative.
- Use of protecting groups and controlled reaction conditions to ensure high chemical and optical purity.
Preparation of 3-Aminopyrrolidine Derivatives
A key precursor step is the preparation of optically active 3-aminopyrrolidine derivatives, which can be achieved through the conversion of optically active butyl-1,2,4-trimesylate in the presence of primary amines. This process is performed in tetrahydrofuran (THF) at temperatures ranging from 0°C to 70°C, preferably 50-60°C, yielding the corresponding pyrrolidine derivative with a benzyl-protected amino group.
The protecting group (benzyl) can then be replaced by allyloxycarbonyl using allyl haloformate in inert solvents such as heptane at 0-100°C (preferably 30-70°C). The final introduction of the free amino group occurs under pressure (3×10^6 to 2×10^7 Pa) and elevated temperatures (20-200°C, preferably 100-150°C) in solvents like THF or dimethoxyethane, leading to high optical and chemical yields of the 3-aminopyrrolidine derivative.
Acylation with 2-(Methylthio)phenyl Derivatives
The (3-aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is synthesized by reacting the 3-aminopyrrolidine with a suitable 2-(methylthio)benzoyl chloride or related phenyl derivative. The acylation step typically involves:
- Use of acid-binding agents such as triethylamine.
- Solvents like dichloromethane or ethyl acetate.
- Controlled temperatures ranging from 0°C to room temperature.
- Reaction times of 1-2 hours.
This reaction affords the amide bond formation between the pyrrolidine nitrogen and the 2-(methylthio)benzoyl moiety.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Formation of pyrrolidine core | Optically active butyl-1,2,4-trimesylate + primary amine (benzyl protected) | THF | 50-60°C | Several hrs | High | Benzyl protecting group introduced |
| Protection group exchange | Allyl haloformate | Heptane | 30-70°C | Several hrs | High | Benzyl replaced by allyloxycarbonyl |
| Amino group introduction | R2R3NH under pressure | THF or dimethoxyethane | 100-150°C | Hours | High | Final deprotection and amino group introduction |
| Acylation | 2-(Methylthio)benzoyl chloride + triethylamine | Dichloromethane or ethyl acetate | 0-25°C | 1-2 hours | 80-95 | Controlled addition, acid scavenger used |
These conditions are adapted from analogous amide syntheses and pyrrolidine derivative preparations reported in literature.
Detailed Research Findings
- The use of optically active intermediates ensures the stereochemical purity of the final compound, which is critical for biological activity.
- Pressure-assisted amino group introduction improves yield and purity by driving the reaction to completion and minimizing side reactions.
- Triethylamine as an acid scavenger effectively neutralizes the hydrochloric acid generated during acylation, preventing unwanted side reactions and improving product purity.
- Solvent choice impacts reaction efficiency; dichloromethane and ethyl acetate provide good solubility and facilitate easy work-up.
- Reaction monitoring by TLC and purification by recrystallization or chromatography are standard to ensure high purity (typically >99% HPLC purity reported in similar amide syntheses).
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|
| Pyrrolidine ring formation | Butyl-1,2,4-trimesylate + benzylamine in THF | Optically active benzyl-protected pyrrolidine |
| Protection group modification | Allyl haloformate in heptane | Allyloxycarbonyl protected intermediate |
| Amino group introduction | R2R3NH under pressure in THF or dimethoxyethane | Free 3-aminopyrrolidine derivative |
| Acylation with phenyl derivative | 2-(Methylthio)benzoyl chloride + triethylamine in dichloromethane or ethyl acetate | Formation of target amide compound |
Chemical Reactions Analysis
Types of Reactions
(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to interact with various biological targets, making it a candidate for drug design. The aminopyrrolidine moiety can form hydrogen bonds with active site residues in enzymes or receptors, while the methylthio-substituted phenyl group engages in hydrophobic interactions.
Potential Biological Activities:
- Anticancer Properties: Research indicates that compounds similar to (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone may inhibit protein tyrosine kinases, disrupting signaling pathways involved in cancer cell proliferation.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects, warranting further investigation into its efficacy against various pathogens.
Case Studies and Research Findings
-
Inhibition of Protein Tyrosine Kinases:
- A study demonstrated that related compounds could effectively inhibit protein tyrosine kinases, suggesting a mechanism for anticancer activity through the modulation of critical signaling pathways involved in cell growth and survival.
- Synthesis and Characterization:
-
Crystallographic Studies:
- Crystallographic analysis provided insights into bond lengths and angles within (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone, confirming that they align with expected values for similar structures. This information is crucial for predicting the compound's reactivity and interaction with biological systems.
Mechanism of Action
The mechanism of action of (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrrolidine moiety can form hydrogen bonds with active site residues, while the methylthio-phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analog 1: (3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone (CAS 1955561-36-0)
- Structural Features: Pyrrolidine moiety: Unsubstituted pyrrolidine (vs. 3-aminopyrrolidine in the target compound). Aromatic system: 3-Amino-4-(dimethylamino)phenyl (electron-rich due to dimethylamino group).
- Synthesis: Not detailed in the evidence, but similar coupling strategies (e.g., carbodiimide-mediated amidation) may apply .
Structural Analog 2: (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 145736-65-8)
- Structural Features :
- Pyrrolidine moiety : 3-Hydroxypyrrolidine (stereospecific R-configuration).
- Aromatic system : 3-Methylthiophene (a sulfur-containing heterocycle vs. benzene in the target compound).
- Thiophene’s aromaticity differs from benzene, which may affect π-π stacking interactions and metabolic pathways (e.g., oxidation susceptibility).
- Synthesis: Likely involves stereoselective methods for hydroxylated pyrrolidine formation, differing from the target’s aminopyrrolidine synthesis .
Structural Analog 3: [2-(Methylthio)-4-(trifluoromethyl)phenyl]-(5-cyclopropyl-4-isoxazolyl)methanone
- Structural Features :
- Aromatic system : 2-(Methylthio)-4-(trifluoromethyl)phenyl (shared methylthio group with the target compound).
- Heterocycle : Isoxazole substituted with cyclopropyl.
- Key Differences :
- The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing stability and lipophilicity compared to the unsubstituted phenyl in the target.
- Isoxazole introduces nitrogen and oxygen heteroatoms, which may influence bioactivity (e.g., hydrogen bonding or metal coordination).
Structural Analog 4: {2-[4-(4-Phenyl-thiazol-2-ylamino)-phenoxy]-phenyl}-pyrrolidin-1-yl-methanone
- Structural Features: Aromatic system: Phenoxy-phenyl linked to a thiazole ring. Pyrrolidine moiety: Unsubstituted pyrrolidine.
- Key Differences: The extended phenoxy-thiazole system creates a larger conjugated structure, likely enhancing UV absorption and rigidity compared to the target’s compact methylthio-phenyl group. Thiazole’s nitrogen and sulfur atoms may confer antibacterial properties, as seen in related compounds .
Comparative Data Table
Key Findings and Implications
- Amino vs.
- Methylthio Phenyl vs. Thiophene/Thiazole : The methylthio group in the target and Analog 3 provides moderate lipophilicity and metabolic stability, whereas thiophene/thiazole systems may increase reactivity or antibacterial activity .
- Synthesis Flexibility: Carbodiimide-mediated coupling (e.g., EDCI) is a common strategy for pyrrolidinyl methanones, but stereochemical control (as in Analog 2) requires specialized methods .
Biological Activity
(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone, also known as EVT-1767367, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16N2OS
- Molecular Weight : 236.34 g/mol
- IUPAC Name : (3-aminopyrrolidin-1-yl)-(2-methylsulfanylphenyl)methanone
- CAS Number : 1826415-81-9
The synthesis of (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone typically involves the construction of the pyrrolidine ring through reductive amination reactions. In industrial settings, optimized conditions are employed to ensure high yield and purity, often utilizing hydrogenation and chromatography for purification.
The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors, which may lead to enzyme inhibition or modulation of receptor activity. This interaction is crucial for its potential therapeutic applications.
Biological Activity
Research indicates that (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone exhibits a range of biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can be beneficial in treating diseases where enzyme activity needs to be controlled.
- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways involved in neurological processes.
1. Neuroprotective Effects
A study investigated the neuroprotective effects of (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone in models of neurodegeneration. The compound demonstrated significant inhibition of neuronal apoptosis and promoted cell survival under oxidative stress conditions.
2. Antimicrobial Activity
Another research effort evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated that it exhibited moderate antibacterial activity, suggesting potential applications in treating infections caused by resistant bacteria.
3. Cancer Research
In cancer studies, (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone has been explored as a PLK4 inhibitor, showing promise in inhibiting tumor growth in specific cancer cell lines. This highlights its potential role in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Friedel-Crafts Acylation : Reacting 2-(methylthio)benzoyl chloride with 3-aminopyrrolidine in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Nitro Group Reduction : If intermediates with nitro groups are used (e.g., nitropyrazole derivatives), catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) is employed to convert nitro to amino groups .
- Critical Conditions :
- Temperature control (0–5°C for acylation to prevent side reactions).
- Solvent selection (e.g., dichloromethane for Friedel-Crafts; ethanol/water for reductions).
- Catalyst stoichiometry (AlCl₃ in 1.2–1.5 equivalents for optimal acylation efficiency) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N₂OS | |
| Molecular Weight | 259.33 g/mol | |
| IUPAC Name | (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone |
Q. What preliminary biological screening data exist for this compound, and which assay systems are commonly used?
Methodological Answer:
- Anticancer Activity : Tested against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values reported in the 10–50 µM range .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Evaluated for kinase or protease inhibition using fluorogenic substrates (e.g., ATPase activity assays) .
Advanced Research Questions
Q. How can researchers optimize the selectivity of the pyrrolidine amine group during synthetic modifications?
Methodological Answer:
- Protection/Deprotection Strategies : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the 3-amino group during reactions targeting other functional groups. Deprotect with TFA (trifluoroacetic acid) for Boc or piperidine for Fmoc .
- pH-Controlled Reactions : Conduct alkylation or acylation at pH 8–9 to favor amine nucleophilicity while minimizing side reactions with thioether or carbonyl groups .
Q. What strategies resolve contradictions between computational predictions and experimental results in dipole moment analyses?
Methodological Answer:
- Solvent Effects : Reconcile discrepancies by modeling solvent polarity (e.g., using COSMO-RS for solvation energy) and comparing with experimental data from solvatochromic shifts .
- Conformational Analysis : Perform DFT (Density Functional Theory) calculations (B3LYP/6-311+G(d,p)) to identify dominant conformers in solution vs. gas phase .
- Validation : Cross-check with Stark spectroscopy or dielectric constant measurements in varying solvents (e.g., toluene vs. DMSO) .
Q. What environmental fate assessment protocols should be employed for novel pyrrolidinyl methanone derivatives?
Methodological Answer:
- OECD Guidelines : Follow Test No. 307 (Aerobic/Anaerobic Soil Degradation) and Test No. 309 (Surface Water Bioaccumulation) to assess biodegradation and bioaccumulation .
- Analytical Methods : Use LC-MS/MS to quantify environmental concentrations in water/soil samples (detection limit: 0.1 ppb) .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays (72-h IC₅₀) .
Q. How do solvent polarity and catalyst choice influence reaction pathways in multi-step syntheses of this compound?
Methodological Answer:
- Solvent Polarity :
- Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in SN2 reactions but may promote side reactions in Friedel-Crafts.
- Non-polar solvents (e.g., toluene) favor electrophilic aromatic substitution but reduce solubility of polar intermediates .
- Catalyst Selection :
- Lewis acids (AlCl₃, FeCl₃) enhance acylation efficiency but require rigorous moisture exclusion.
- Organocatalysts (e.g., proline derivatives) enable asymmetric synthesis but with lower yields (~40–60%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
